Tri-n-butylgermane

Catalog No.
S1909888
CAS No.
998-39-0
M.F
C12H27Ge
M. Wt
244 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tri-n-butylgermane

CAS Number

998-39-0

Product Name

Tri-n-butylgermane

Molecular Formula

C12H27Ge

Molecular Weight

244 g/mol

InChI

InChI=1S/C12H27Ge/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3

InChI Key

UMRPCNGKANTZSN-UHFFFAOYSA-N

SMILES

CCCC[Ge](CCCC)CCCC

Canonical SMILES

CCCC[Ge](CCCC)CCCC

Precursor for Germanium-Based Materials

One of the primary applications of TBGeH is as a precursor for the synthesis of various germanium-based materials. The Ge-H bond in TBGeH is reactive and can be readily broken to form new Ge-containing structures. Researchers utilize TBGeH to prepare:

  • Germanium thin films: TBGeH can be used in chemical vapor deposition (CVD) techniques to deposit thin films of germanium on various substrates. These films have potential applications in microelectronics and optoelectronics [].
  • Germanium nanocrystals: TBGeH serves as a precursor for the synthesis of germanium nanocrystals through various methods, including thermal decomposition and solution-based approaches. Germanium nanocrystals hold promise for applications in solar cells, photodetectors, and biomedicine [].
  • Germanium-containing polymers: TBGeH can be incorporated into polymers through hydrosilation reactions. These polymers exhibit interesting properties like high refractive index and electrical conductivity, making them potential candidates for optical devices and organic electronics [].

Source of Germanium

TBGeH can be a convenient source of germanium for various research purposes. The germanium atom in TBGeH is readily available for further reactions or transformations. Researchers can utilize TBGeH for:

  • Doping studies: Germanium is a common dopant in silicon-based electronic devices. TBGeH can be used to introduce germanium atoms into silicon structures for studying their impact on electrical properties [].
  • Organogermanium chemistry: TBGeH serves as a starting material for the synthesis of various organogermanium compounds with diverse functionalities. These compounds are explored for their potential applications in catalysis, medicinal chemistry, and material science [].

Tri-n-butylgermane is an organogermanium compound with the chemical formula C12H27GeC_{12}H_{27}Ge. It consists of a germanium atom bonded to three butyl groups. This compound is known for its unique properties and reactivity, particularly as a reducing agent in various organic reactions. Tri-n-butylgermane is classified as a colorless liquid at room temperature and has a relatively low boiling point, making it suitable for various applications in organic synthesis.

  • Reduction Reactions: It acts as an effective reducing agent, notably reducing benzylic and acyl chlorides to their corresponding alcohols and aldehydes, respectively. Its reactivity is reported to be significantly faster than that of silyl hydrides .
  • Hydrogermylation: In the presence of platinum catalysts, tri-n-butylgermane can react with olefins to form alkylgermanes, demonstrating its utility in hydrogermylation processes .
  • Cross-Coupling Reactions: It can be involved in palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-germanium bonds .

Tri-n-butylgermane can be synthesized through several methods:

  • Reaction of Germanium Tetrachloride: The most common method involves reacting germanium tetrachloride with n-butyllithium or n-butylmagnesium chloride in the presence of catalytic titanium complexes. This reaction typically yields tri-n-butylgermane along with other byproducts .
  • Hydride Reduction: Another approach includes the reduction of germanium halides using lithium aluminum hydride or similar reducing agents to produce tri-n-butylgermane.

Tri-n-butylgermane finds various applications in organic chemistry:

  • Reducing Agent: It is primarily used as a reducing agent in organic synthesis, particularly for transforming carbonyl compounds into alcohols.
  • Precursor for Organogermanium Compounds: It serves as a precursor for synthesizing other organogermanium compounds, which are useful in materials science and catalysis.
  • Catalyst in Organic Reactions: Its ability to facilitate radical cyclization reactions makes it valuable in synthetic organic chemistry.

Several compounds share structural similarities with tri-n-butylgermane, including:

Compound NameFormulaUnique Features
TriethylgermaneC9H21GeC_9H_{21}GeContains ethyl groups; less sterically hindered than tri-n-butylgermane.
TrimethylgermaneC7H18GeC_7H_{18}GeSmaller methyl groups; more reactive due to lower steric hindrance.
Tetra-n-butylgermaniumC16H36GeC_{16}H_{36}GeContains four butyl groups; higher molecular weight and different reactivity.

Uniqueness of Tri-n-butylgermane

Tri-n-butylgermane is distinguished by its balance between steric hindrance and reactivity. The presence of three butyl groups provides a unique combination of stability and reactivity that is not found in smaller analogs like trimethylgermane or triethylgermane. This makes it particularly effective as a reducing agent while also being versatile for further chemical transformations.

The foundation of organogermanium chemistry traces back to 1887 when Winkler synthesized the first organogermanium compound, tetraethylgermane, through the reaction of germanium tetrachloride with diethylzinc. This breakthrough synthesis occurred a quarter century after the first organic compounds of silicon, tin, and lead were obtained, establishing germanium as the last member of Group 14 to enter the realm of organometallic chemistry. The synthesis of tetraethylgermane served dual purposes: it unequivocally proved that germanium belonged to Group IV of the Periodic Table and confirmed its identity as Mendeleev's predicted eka-silicon.

Following Winkler's pioneering work, organogermanium chemistry experienced a prolonged dormant period lasting nearly forty years, from 1887 to 1925, during which no new organogermanium compounds were reported. This extended hiatus resulted primarily from the scarcity and high cost of germanium, which severely limited research opportunities. The renaissance of organogermanium chemistry began in the second quarter of the twentieth century, with foundational contributions from Dennis, Kraus, Schwartz, and Bayer, whose results were published between 1925 and 1936.

The development accelerated significantly when Dennis and Hance produced the first tetraalkylgermanes, including methyl, ethyl, propyl, and butyl derivatives in 1925. This same year witnessed the synthesis of tetraphenylgermane by Morgan, Dugald, and Drew, followed by independent work from Kraus and Foster, marking the first successful formation of aryl-germanium bonds through reactions of germanium tetrachloride with phenylmagnesium bromide. The establishment of reliable Grignard-based synthetic methodologies provided the foundation for systematic exploration of organogermanium compounds, setting the stage for the eventual development of tri-n-butylgermane and related derivatives.

Significance of Tri-n-butylgermane in Modern Organic Synthesis

Tri-n-butylgermane has established itself as a transformative reagent in contemporary organic synthesis, primarily serving as a superior alternative to tributyltin hydride in radical reactions. The compound demonstrates exceptional utility as a radical generating reagent with a broad range of radical substrates, including iodides, bromides, activated chlorides, phenyl selenides, tertiary nitroalkanes, thiocarbonylimidazolides, and Barton esters. This versatility positions tri-n-butylgermane as a crucial tool for synthetic chemists seeking efficient radical-based transformations.

The compound exhibits remarkable efficacy in the reduction of benzylic chlorides, demonstrating reaction rates approximately seventy times faster than corresponding silyl hydrides. This enhanced reactivity stems from the optimal balance of germanium's electronegativity and atomic size, which facilitates efficient hydrogen atom transfer processes while maintaining selectivity for specific functional groups. Additionally, tri-n-butylgermane serves as an effective reducing agent for acid chlorides to aldehydes in the presence of palladium catalysts, expanding its utility beyond traditional radical chemistry applications.

The synthetic advantages of tri-n-butylgermane extend to its application in reductive alkylation reactions of active olefins with alkyl halides. Research has demonstrated that tributylgermanium hydride enables controlled free-radical addition reactions, providing synthetic chemists with predictable and reproducible methodologies for carbon-carbon bond formation. These capabilities have positioned tri-n-butylgermane as an essential component in pharmaceutical intermediate synthesis, where precise control over reaction conditions and product purity is paramount.

The compound's integration into photoinitiator systems represents another significant application area. Studies have shown that tri-n-butylgermane, along with other germanium hydrides, can serve as co-initiators and additives to overcome oxygen inhibition typically encountered in photopolymerization reactions conducted in aerated media. This property enables dramatic increases in polymerization rates and final monomer conversions under challenging reaction conditions, particularly in low light intensity environments with thin, low-viscosity samples.

Comparison with Other Group 14 Metal Hydrides

The reactivity profile of tri-n-butylgermane occupies a distinctive position among Group 14 metal hydrides, exhibiting characteristics that bridge the gap between organosilicon and organotin compounds. This intermediate reactivity profile derives from germanium's unique position in the periodic table, where its electronegativity and atomic radius create optimal conditions for specific types of chemical transformations while maintaining reasonable stability under ambient conditions.

PropertySilane (SiH₄)Tri-n-butylgermaneTributyltin Hydride
Molecular Weight32.12 g/mol243.97 g/mol~291 g/mol
Boiling Point-112°C123°C at 20 mmHg~265°C
Density0.68 g/mL (liquid)0.949 g/mL at 25°C~1.08 g/mL
StabilityPyrophoricAir and moisture sensitiveRelatively stable
Toxicity ProfileModerateLowHigh
Bond Strength (M-H)384 kJ/mol~350 kJ/mol (estimated)~310 kJ/mol

The bond strength comparison reveals critical insights into the relative reactivity of these compounds. Silane exhibits the strongest metal-hydrogen bond at 384 kilojoules per mole, which is approximately twenty percent weaker than the hydrogen-hydrogen bond in molecular hydrogen. This relatively strong bond contributes to silane's high reactivity and pyrophoric nature, requiring specialized handling procedures and storage conditions. In contrast, tri-n-butylgermane demonstrates more moderate bond strengths that enable controlled reactivity while maintaining reasonable stability under standard laboratory conditions.

The stability comparison highlights tri-n-butylgermane's practical advantages over both lighter and heavier Group 14 analogs. Unlike silane, which undergoes spontaneous combustion in air without external ignition, tri-n-butylgermane exhibits controlled air and moisture sensitivity that allows for predictable handling procedures. This enhanced stability profile eliminates many of the safety concerns associated with silane while avoiding the toxicity issues inherent in organotin compounds.

Mechanistic investigations using laser flash photolysis and electron spin resonance spectroscopy have revealed that tri-n-butylgermane participates in both Type I and Type II photoinitiating systems with unique efficiency profiles. These studies demonstrate that germanium hydrides can dramatically increase polymerization rates and final monomer conversions compared to their silicon and tin analogs, particularly under challenging conditions involving low light intensity and thin sample geometries.

Current Research Landscape and Significance

Contemporary research in tri-n-butylgermane chemistry encompasses diverse areas ranging from fundamental mechanistic studies to advanced materials applications. Recent investigations have focused on elucidating the precise pathways through which tri-n-butylgermane participates in radical chain reactions, with particular attention to hydrogen atom transfer mechanisms and their dependence on reaction conditions. These studies have revealed that the compound's reactivity can be fine-tuned through careful selection of reaction media, temperature, and co-catalysts, enabling unprecedented control over product selectivity and reaction efficiency.

The field of cross-coupling reactions has emerged as a particularly active area of tri-n-butylgermane research. Unlike traditional organometallic coupling partners, organogermanium compounds like tri-n-butylgermane exhibit unique transmetallation behavior that enables highly selective transformations. Recent computational studies have identified electrophilic aromatic substitution pathways as kinetically favored mechanisms for carbon-germanium bond activation, providing theoretical frameworks for designing improved synthetic methodologies.

Materials science applications represent another rapidly expanding research domain for tri-n-butylgermane. The compound serves as a precursor for germanium-containing thin films and nanostructures through chemical vapor deposition processes. These applications leverage tri-n-butylgermane's thermal decomposition characteristics, which enable controlled release of germanium atoms at elevated temperatures while maintaining precise stoichiometric control over film composition and properties.

Current pharmaceutical research has identified tri-n-butylgermane as a valuable intermediate in the synthesis of biologically active organogermanium compounds. Studies have demonstrated that organogermanium derivatives exhibit diverse pharmacological effects, including antimicrobial, cytotoxic, and immunomodulatory activities. The low toxicity profile of tri-n-butylgermane compared to organotin analogs has positioned it as a preferred starting material for developing therapeutically relevant organogermanium frameworks.

The integration of tri-n-butylgermane into sustainable chemistry practices represents a significant contemporary research focus. Environmental considerations have driven investigations into more efficient synthetic routes that minimize waste generation while maximizing atom economy. These efforts have led to the development of catalytic systems that enable tri-n-butylgermane recycling and regeneration, addressing historical concerns about the economic viability of organogermanium chemistry.

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

ACMC-20ajcu

Dates

Modify: 2023-08-16

Explore Compound Types